1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea
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Overview
Description
1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyethyl group and a phenylpyrimidinylmethyl group linked through a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Phenoxyethylamine: This intermediate can be synthesized by reacting phenol with ethylene oxide to form 2-phenoxyethanol, which is then converted to 2-phenoxyethylamine through a reaction with ammonia.
Synthesis of 6-Phenylpyrimidin-4-ylmethylamine: This intermediate is prepared by reacting 4-chloro-6-phenylpyrimidine with methylamine.
Formation of the Urea Linkage: The final step involves the reaction of 2-phenoxyethylamine with 6-phenylpyrimidin-4-ylmethyl isocyanate to form this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyethyl or phenylpyrimidinyl groups, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to a range of effects depending on the target and pathway involved.
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)-3-[(6-phenylpyridin-4-yl)methyl]urea: This compound has a pyridinyl group instead of a pyrimidinyl group, which may result in different chemical and biological properties.
1-(2-Phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)ethyl]urea: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable for various research applications.
Properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(21-11-12-26-18-9-5-2-6-10-18)22-14-17-13-19(24-15-23-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUOGPRRXKRXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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